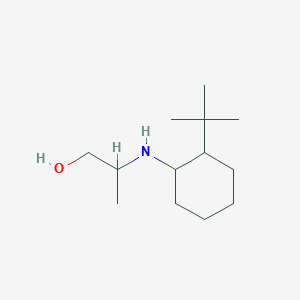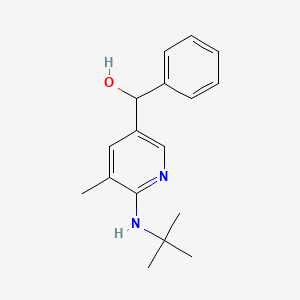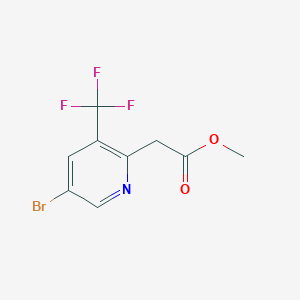
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the following steps:
Formation of the tert-butylcyclohexylamine: This can be achieved by the alkylation of cyclohexylamine with tert-butyl halides under basic conditions.
Amination Reaction: The tert-butylcyclohexylamine is then reacted with an appropriate propanol derivative, such as 1-chloropropanol, under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the tert-butyl and propanol groups.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclohexane ring and propanol chain.
Propanolamines: Similar in having the propanol chain but differ in the substituents on the amino group.
Uniqueness
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to its combination of a cyclohexane ring, tert-butyl group, and propanol chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-[(2-tert-butylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(9-15)14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
BQGYIJXCKRVMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCCCC1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)


![Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13015680.png)







![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)


